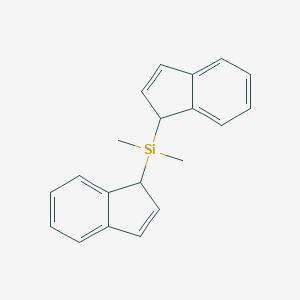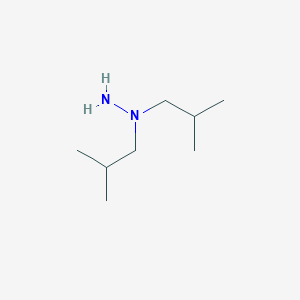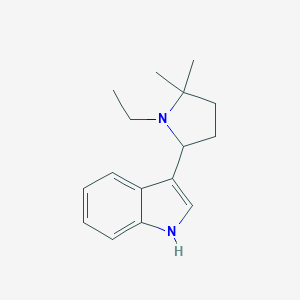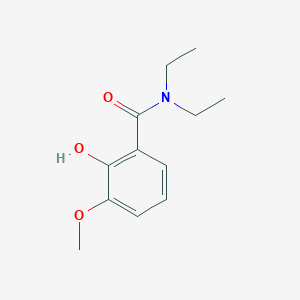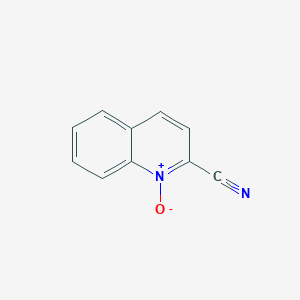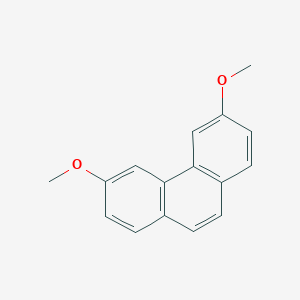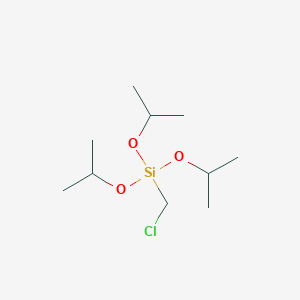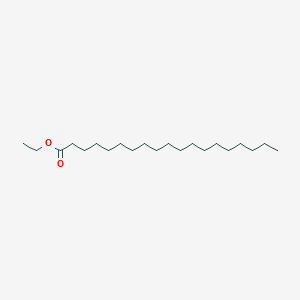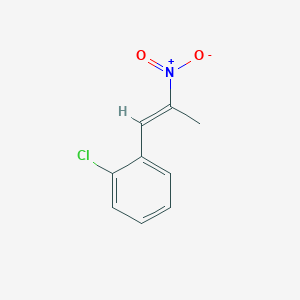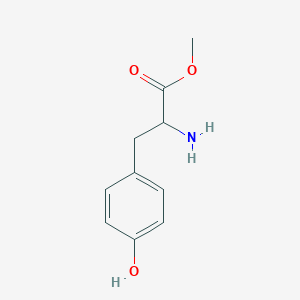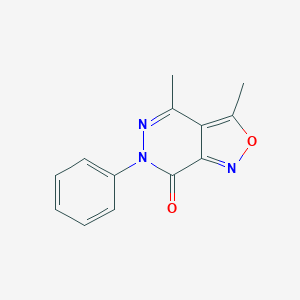
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-6-PHENYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazolo compounds, which have various biological activities.
Mecanismo De Acción
The mechanism of action of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body.
Efectos Bioquímicos Y Fisiológicos
Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria. It has also been found to have anticancer properties. Additionally, it has been studied for its potential use as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- in lab experiments is its potential use as a neuroprotective agent. It has also been found to have various biological activities, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl-. One direction is the further investigation of its potential use as a neuroprotective agent. Another direction is the study of its potential use in the treatment of cancer. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- can be achieved through different methods. One of the most common methods is the reaction of 3,4-dimethyl-5-phenylisoxazole with hydrazine hydrate in the presence of a catalyst. This reaction leads to the formation of 3,4-dimethyl-6-phenylpyridazine-7-one, which is then cyclized to form isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl-.
Aplicaciones Científicas De Investigación
Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- has been extensively studied for its potential use in scientific research. It has been found to have various biological activities, including antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a neuroprotective agent.
Propiedades
Número CAS |
15911-15-6 |
|---|---|
Nombre del producto |
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-6-PHENYL- |
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-11-9(2)18-15-12(11)13(17)16(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clave InChI |
YNMXHASRQBEXMM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C |
SMILES canónico |
CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C |
Otros números CAS |
15911-15-6 |
Solubilidad |
29.8 [ug/mL] |
Sinónimos |
3,4-Dimethyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



